3-Aminonaphthalene-1-carbonitrile
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Overview
Description
3-Aminonaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the third position and a nitrile group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonaphthalene-1-carbonitrile typically involves the reaction of 3-nitronaphthalene with a reducing agent to form 3-aminonaphthalene, followed by a cyanation reaction to introduce the nitrile group. One common method involves the use of palladium-catalyzed cyanation of the corresponding aryl halide .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
3-Aminonaphthalene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Aminonaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
3-Aminonaphthalene-2-carbonitrile: Similar structure but with the nitrile group at the second position.
1-Aminonaphthalene-3-carbonitrile: Amino and nitrile groups are swapped in positions.
2-Aminonaphthalene-1-carbonitrile: Amino group at the second position and nitrile at the first position.
Uniqueness: Its distinct structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91135-40-9 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-aminonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,13H2 |
InChI Key |
IOSGHNSKXAXCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)N |
Origin of Product |
United States |
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